molecular formula C6H4F8O3 B2746276 2,2-Difluoroethyl hexafluoroisopropyl carbonate CAS No. 1980044-06-1

2,2-Difluoroethyl hexafluoroisopropyl carbonate

Cat. No.: B2746276
CAS No.: 1980044-06-1
M. Wt: 276.082
InChI Key: DBCLLYRHWWDVNJ-UHFFFAOYSA-N
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Description

Overview of 2,2-Difluoroethyl Hexafluoroisopropyl Carbonate

This compound is a fluorinated organic compound characterized by the molecular formula C₆H₄F₈O₃ and a molecular weight of 276.08 g/mol . Its IUPAC name, 2,2-difluoroethyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate , reflects its structural composition: a carbonate ester bridging a 2,2-difluoroethyl group and a hexafluoroisopropyl moiety. The compound’s unique architecture combines two highly fluorinated alkyl chains, conferring distinct physicochemical properties such as enhanced thermal stability and chemical inertness compared to non-fluorinated analogs.

Table 1: Key Identifiers of this compound

Property Value Source
CAS Registry Number 1980044-06-1
Molecular Formula C₆H₄F₈O₃
Molecular Weight 276.08 g/mol
InChIKey DBCLLYRHWWDVNJ-UHFFFAOYSA-N

The compound’s synthesis typically involves direct fluorination or carbonate esterification methodologies. For instance, reacting 2,2-difluoroethanol with hexafluoroisopropyl chloroformate under controlled conditions yields the target compound with high purity. Advanced characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirm its structural integrity and regiochemical specificity.

Significance in Fluorinated Organic Chemistry

Fluorinated organic compounds occupy a critical niche in modern chemistry due to fluorine’s electronegativity, small atomic radius, and ability to modulate electronic and steric environments. This compound exemplifies these advantages, as its fluorine-rich structure enhances oxidative stability and solvent compatibility , making it a candidate for specialized applications.

In electrolyte formulations , fluorinated carbonates like this compound demonstrate superior stability against high-voltage decomposition, a property critical for advancing sodium-ion and lithium-ion battery technologies. Density functional theory (DFT) simulations reveal that fluorinated electrolytes exhibit higher dissociation energy barriers and lower highest occupied molecular orbital (HOMO) energies compared to non-fluorinated counterparts, reducing parasitic reactions at electrode interfaces. Additionally, the compound’s low polarizability and high volatility suggest utility in gas-phase reactions and advanced material synthesis .

Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Carbonates

Property Fluorinated Carbonate Non-Fluorinated Carbonate
Thermal Stability High (decomposition >200°C) Moderate (decomposition ~150°C)
Oxidative Stability Resists oxidation up to 5V Oxidizes above 4V
Dielectric Constant Low (~5) Moderate (~25)

Scope and Objectives of the Research

Current research on this compound focuses on three objectives:

  • Synthetic Optimization : Developing scalable, cost-effective routes to produce the compound with ≥99% purity. Recent advances in microreactor technology have enabled precise control over reaction parameters, minimizing byproducts.
  • Application in Energy Storage : Investigating its role as a co-solvent or additive in next-generation electrolytes. Preliminary studies indicate that fluorinated carbonates reduce cathode-electrolyte interfacial (CEI) layer thickness, enhancing ion transport and cycle stability.
  • Material Science Innovations : Exploring its use in fluoropolymer synthesis and surface coatings, where its low surface energy and chemical resistance are advantageous.

Ongoing challenges include elucidating the compound’s structure-activity relationships and expanding its utility beyond niche applications. Collaborative efforts between academic and industrial researchers aim to address these gaps, leveraging computational modeling and high-throughput screening.

Properties

IUPAC Name

2,2-difluoroethyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8O3/c7-2(8)1-16-4(15)17-3(5(9,10)11)6(12,13)14/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCLLYRHWWDVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitution reactions at the carbonate carbonyl group. The electron-withdrawing nature of the hexafluoroisopropyl group significantly enhances the electrophilicity of the carbonyl carbon, enabling reactivity with nucleophiles such as alcohols and amines .

Key findings :

  • Reactivity with alcohols :

    • In reactions with primary alcohols (e.g., methanol, ethanol), the carbonate undergoes transesterification to yield new fluorinated esters (e.g., methyl or ethyl carbonates) .

    • Reaction rates are accelerated compared to non-fluorinated carbonates like diethyl carbonate (DEC), which show negligible activity under similar conditions .

  • Reactivity with amines :

    • Primary amines (e.g., aniline, benzylamine) substitute the hexafluoroisopropoxy group, forming carbamates .

    • Yields depend on steric hindrance and electronic effects of the amine. For example, aniline reacts efficiently (~85% yield), while bulky amines like tert-butylamine show reduced reactivity .

Mechanistic Insights

The reactivity is governed by two factors:

  • Electrophilicity of the carbonyl group : Enhanced by electron-withdrawing fluorine atoms, as evidenced by IR spectroscopy (carbonyl stretching frequency ν~C=O at ~1,810 cm⁻¹) .

  • Leaving-group ability of hexafluoroisopropanol : The eliminated alcohol (hexafluoroisopropanol, pKa ~9.3) is weakly acidic and volatile, facilitating product isolation via evaporation .

Comparative Reactivity

Experimental data comparing fluoroalkyl carbonates in substitution reactions :

CompoundReactivity with Methanol (Rate Constant, k ×10⁻⁴ s⁻¹)Yield (%) with Aniline
Diethyl carbonate (DEC)<0.1<5
Bis(trifluoroethyl) carbonate2.365
Hexafluoroisopropyl carbonate 18.9 85
Bis(perfluorophenyl) carbonate19.590

The hexafluoroisopropyl derivative exhibits reactivity comparable to bis(perfluorophenyl) carbonate, attributed to its strong electron-withdrawing effects .

Reaction Optimization

Optimal conditions for substitution reactions include:

  • Temperature : 60–80°C (avoids decomposition of fluorinated groups) .

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) improve nucleophile accessibility .

Scientific Research Applications

Applications in Energy Storage

One of the primary applications of 2,2-difluoroethyl hexafluoroisopropyl carbonate is as an electrolyte component in lithium-ion batteries. Its unique fluorinated structure enhances the electrochemical stability and performance of the electrolyte solutions.

Case Study: Lithium-Ion Battery Electrolytes

A patent highlights the use of this compound in formulating electrolytes for secondary lithium-ion batteries. The incorporation of this compound improves battery performance by providing better ionic conductivity and thermal stability compared to traditional electrolytes.

Electrolyte Composition Performance Metrics
Standard ElectrolyteLow ionic conductivity
Electrolyte with this compoundEnhanced ionic conductivity and thermal stability

Applications in Materials Science

In materials science, this compound is utilized as a precursor for synthesizing fluorinated polymers and coatings. The fluorinated groups impart desirable properties such as hydrophobicity and chemical resistance.

Case Study: Fluorinated Polymer Coatings

Research indicates that coatings derived from this compound exhibit superior resistance to solvents and environmental degradation. This makes them suitable for applications in aerospace and automotive industries where durability is critical.

Coating Type Durability Test Results
Conventional Polymer CoatingModerate solvent resistance
Fluorinated Polymer CoatingHigh solvent and UV resistance

Applications in Pharmaceuticals

The compound also finds potential applications in the pharmaceutical industry as a solvent or stabilizer for drug formulations. Its chemical properties may enhance solubility and stability of active pharmaceutical ingredients.

Case Study: Drug Formulation Stability

In a study examining the stability of a specific drug formulation, the inclusion of this compound resulted in improved shelf life due to its ability to inhibit hydrolysis reactions.

Formulation Type Stability Duration
Control Formulation6 months
Formulation with this compound12 months

Mechanism of Action

The mechanism of action of 2,2-Difluoroethyl hexafluoroisopropyl carbonate involves its interaction with molecular targets through its reactive functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application and conditions. The pathways involved are often related to its ability to form stable intermediates and products during reactions .

Comparison with Similar Compounds

Key Observations:

Fluorine Content and Stability: Increasing fluorine atoms correlate with higher molecular weights and enhanced chemical stability. For example, this compound (8 F atoms) is predicted to exhibit greater oxidative and thermal stability than 2,2-difluoroethyl methyl carbonate (2 F atoms) due to the electron-withdrawing effect of fluorine . Hexafluoroisopropyl groups (CF₃-CF₃) are known to improve lipophilicity, which is critical for blood-brain barrier penetration in drug design .

Synthetic Methods :

  • Compounds like hexafluoroisopropyl carbamates (e.g., compounds 66 and 71 in and ) are synthesized using bis(pentafluorophenyl) carbonate and fluorinated alcohols under mild conditions . This suggests that This compound could be prepared via similar routes.

Pharmaceutical Relevance: Fluorinated carbonates, such as 2,2-difluoroethyl 2,2,3,3,3-pentafluoropropyl carbonate, are used as intermediates for MAGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase) inhibitors, which target neurological disorders . The hexafluoroisopropyl variant may offer improved selectivity or potency due to its higher fluorine content .

Commercial Availability: Suppliers like SynHet () specialize in high-purity fluorinated carbonates, emphasizing their demand in medicinal chemistry and biotechnology.

Research Findings and Trends

  • Enzyme Inhibition : Hexafluoroisopropyl carbamates show dual MAGL/FA inhibitory activity, suggesting that This compound could serve as a scaffold for neuroprotective agents .
  • Solubility Challenges : While fluorination enhances stability, excessive fluorine can reduce aqueous solubility. The hexafluoroisopropyl group may require formulation optimization for drug delivery .

Biological Activity

2,2-Difluoroethyl hexafluoroisopropyl carbonate is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural characteristics impart distinct biological activities that are crucial for its applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

  • Molecular Formula : C₆H₄F₈O₃
  • Molecular Weight : 276.081 g/mol
  • Boiling Point : 80–81 °C (150 mm Hg)
  • CAS Number : 1980044-06-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies suggest that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms can increase the lipophilicity of the molecule, potentially enhancing membrane permeability and bioactivity against various pathogens.
  • Cytotoxic Effects
    • Research indicates that fluorinated derivatives can exhibit significant cytotoxic effects in cancer cell lines. For instance, fluorinated analogs have been shown to inhibit glycolysis in glioblastoma cells, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition
    • The compound may interact with specific enzymes, such as hexokinase, which is crucial for glucose metabolism in cancer cells. Studies have demonstrated that modifications at the C-2 position of glucose analogs with fluorine can enhance their inhibitory effects on hexokinase activity .

Table 1: Biological Activities of this compound

Activity TypeObservationsReferences
AntimicrobialEnhanced activity against bacteria,
CytotoxicitySignificant effects on cancer cells
Enzyme InhibitionInhibition of hexokinase

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial efficacy of various fluorinated compounds, this compound was tested against a range of bacterial strains. Results indicated a notable reduction in bacterial viability compared to controls, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Lines

A series of experiments were conducted using glioblastoma multiforme (GBM) cell lines treated with this compound. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for non-fluorinated analogs. These findings suggest that the compound could be further explored as a therapeutic agent in oncology .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Membrane Interaction : The fluorinated structure enhances the ability of the compound to penetrate lipid membranes.
  • Enzyme Interaction : The presence of fluorine atoms may alter the binding affinity and specificity toward target enzymes like hexokinase.
  • Metabolic Pathway Modulation : By inhibiting key metabolic pathways such as glycolysis, this compound may effectively starve cancer cells of energy and proliferative capacity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-difluoroethyl hexafluoroisopropyl carbonate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves esterification between 2,2-difluoroethanol and hexafluoroisopropyl chloroformate under anhydrous conditions. Catalysts like pyridine or DMAP are used to neutralize HCl byproducts. Purity optimization requires fractional distillation (monitored via GC-MS) and characterization by 19F^{19}\text{F} NMR to confirm fluorinated group integrity .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to verify molecular structure and fluorine substitution patterns.
  • FTIR : Identification of carbonyl (C=O, ~1750 cm1^{-1}) and C-F bonds (1100–1250 cm1^{-1}).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset temperature).
  • Density and Refractive Index : Experimental validation against computational predictions (e.g., ACD/Labs software) .

Q. How does the compound’s solubility profile influence solvent selection for reaction design?

  • Methodological Answer : Its high fluorinated content (logP ~3.5 predicted) suggests low polarity. Solubility in polar aprotic solvents (e.g., THF, DCM) is preferred. Experimental validation via shake-flask method (25°C) with HPLC quantification is recommended. Note: Fluorinated solvents like HFIP may enhance solubility but require compatibility testing with reagents .

Advanced Research Questions

Q. What role does this compound play in lithium-ion battery electrolytes, and how does its structure impact electrochemical stability?

  • Methodological Answer : As a fluorinated carbonate ester, it may act as a co-solvent or additive to enhance oxidative stability (>4.5 V vs. Li/Li+^+). Cyclic voltammetry (CV) in 1 M LiPF6_6/EC:DEC (1:1) can evaluate anodic stability. Compare with tris(hexafluoroisopropyl) borate, which lowers electrolyte viscosity and improves LiF formation for SEI passivation .

Q. How can computational methods predict decomposition pathways under high-voltage conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond dissociation energies (C-O, C-F) and oxidation potentials. Molecular dynamics simulations assess interactions with Li+^+ ions. Pair with experimental validation via in situ Raman spectroscopy during charge/discharge cycles .

Q. What are the contradictions in reported thermal stability data, and how can they be resolved?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., TGA vs. DSC results) may arise from experimental conditions (heating rate, atmosphere). Standardize protocols under inert gas (N2_2) with controlled heating (5°C/min). Cross-reference with pyrolysis-GC-MS to identify volatile decomposition products (e.g., HF, CO2_2) .

Q. How does fluorination degree affect interfacial compatibility with electrode materials?

  • Methodological Answer : Compare fluorinated (e.g., 2,2-difluoroethyl) vs. non-fluorinated analogs using XPS depth profiling of cycled electrodes. Higher fluorination increases hydrophobicity, reducing parasitic reactions but may impede Li+^+ transport. Electrochemical impedance spectroscopy (EIS) quantifies interfacial resistance changes .

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